Denv-IN-6

Description

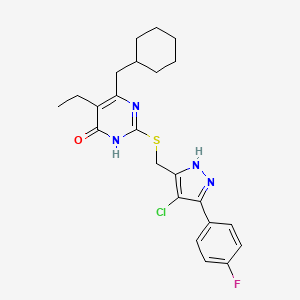

Structure

3D Structure

Properties

Molecular Formula |

C23H26ClFN4OS |

|---|---|

Molecular Weight |

461.0 g/mol |

IUPAC Name |

2-[[4-chloro-3-(4-fluorophenyl)-1H-pyrazol-5-yl]methylsulfanyl]-4-(cyclohexylmethyl)-5-ethyl-1H-pyrimidin-6-one |

InChI |

InChI=1S/C23H26ClFN4OS/c1-2-17-18(12-14-6-4-3-5-7-14)26-23(27-22(17)30)31-13-19-20(24)21(29-28-19)15-8-10-16(25)11-9-15/h8-11,14H,2-7,12-13H2,1H3,(H,28,29)(H,26,27,30) |

InChI Key |

BEOGBSUQIKKYRA-UHFFFAOYSA-N |

Canonical SMILES |

CCC1=C(N=C(NC1=O)SCC2=C(C(=NN2)C3=CC=C(C=C3)F)Cl)CC4CCCCC4 |

Origin of Product |

United States |

Foundational & Exploratory

Denv-IN-6: A Novel Inhibitor of Dengue Virus Replication - A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the preclinical data and proposed mechanism of action for Denv-IN-6, a novel small molecule inhibitor of the Dengue virus (DENV). The following sections detail the antiviral activity, experimental protocols used for its characterization, and a visual representation of its targeted pathway.

Proposed Mechanism of Action

Dengue virus, an enveloped, single-stranded positive-sense RNA virus, belongs to the Flaviviridae family.[1][2][3] Its genome is translated into a single polyprotein, which is subsequently cleaved by viral and host proteases into three structural proteins (C, prM, and E) and seven non-structural (NS) proteins (NS1, NS2A, NS2B, NS3, NS4A, NS4B, and NS5).[1][2][4] The non-structural proteins are essential for viral replication and assembly.[1][5]

This compound is a potent and selective inhibitor of the DENV NS2B-NS3 protease complex. This viral protease is crucial for cleaving the DENV polyprotein at multiple sites, a process that is indispensable for the maturation of several non-structural proteins required for viral replication.[6] By binding to the active site of the NS3 protease, this compound competitively inhibits its proteolytic activity. This inhibition prevents the processing of the viral polyprotein, leading to an accumulation of non-functional protein precursors and the subsequent abrogation of viral replication.

The proposed mechanism of action is the inhibition of the post-entry stage of the DENV life cycle, specifically targeting the viral polyprotein processing.[6]

Quantitative Data Summary

The antiviral activity and cytotoxicity of this compound were evaluated in various cell lines against all four DENV serotypes. The half-maximal effective concentration (EC50) and the half-maximal cytotoxic concentration (CC50) were determined. The selectivity index (SI), calculated as the ratio of CC50 to EC50, indicates the therapeutic window of the compound.

| Compound | Virus Serotype | Cell Line | EC50 (µM) | CC50 (µM) | Selectivity Index (SI) |

| This compound | DENV-1 | Vero | 0.44 | >100 | >227 |

| DENV-2 | Vero | 0.81 | >100 | >123 | |

| DENV-3 | Vero | 0.65 | >100 | >153 | |

| DENV-4 | Vero | 0.92 | >100 | >108 | |

| DENV-1 | A549 | 1.22 | >100 | >82 | |

| DENV-2 | A549 | 1.66 | >100 | >60 |

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the characterization of this compound.

Cell Lines and Virus Strains

-

Cell Lines:

-

Vero cells (African green monkey kidney epithelial cells): Maintained in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin at 37°C in a 5% CO2 incubator.

-

A549 cells (human lung adenocarcinoma epithelial cells): Cultured under the same conditions as Vero cells.

-

-

Virus Strains:

-

DENV-1 (Hawaii strain)

-

DENV-2 (New Guinea C strain)

-

DENV-3 (H87 strain)

-

DENV-4 (H241 strain)

-

Viral stocks were propagated in C6/36 Aedes albopictus cells and titrated by plaque assay on Vero cells.

-

Cytotoxicity Assay

The cytotoxicity of this compound was determined using a CellTiter-Glo® Luminescent Cell Viability Assay.

-

Vero or A549 cells were seeded in 96-well plates at a density of 1 x 10^4 cells per well and incubated for 24 hours.

-

The culture medium was replaced with fresh medium containing serial dilutions of this compound.

-

The plates were incubated for 48 hours at 37°C.

-

Cell viability was measured by adding CellTiter-Glo® reagent and recording the luminescence with a plate reader.

-

The CC50 values were calculated from the dose-response curves.

Plaque Reduction Neutralization Test (PRNT)

The antiviral activity of this compound was evaluated by a plaque reduction neutralization test.

-

Vero cells were seeded in 24-well plates and grown to confluency.

-

A standardized amount of each DENV serotype (approximately 100 plaque-forming units, PFU) was incubated with serial dilutions of this compound for 1 hour at 37°C.

-

The virus-compound mixture was added to the confluent Vero cell monolayers and incubated for 1 hour.

-

The inoculum was removed, and the cells were overlaid with DMEM containing 1% methylcellulose and the corresponding concentration of this compound.

-

The plates were incubated for 5-7 days, after which the cells were fixed with 4% paraformaldehyde and stained with crystal violet.

-

Plaques were counted, and the EC50 values were determined as the compound concentration required to reduce the number of plaques by 50% compared to the untreated virus control.

Time-of-Addition Assay

This assay was performed to determine the stage of the DENV life cycle targeted by this compound.

-

Vero cells were infected with DENV-2 at a multiplicity of infection (MOI) of 1.

-

This compound (at a concentration of 5x EC50) was added at different time points relative to infection:

-

Pre-infection: Compound was added to cells for 2 hours before infection and then removed.

-

During infection (Attachment): Compound was present only during the 1-hour virus adsorption period.

-

Post-infection: Compound was added at various time points (e.g., 0, 2, 4, 6, 8, 12 hours) after virus entry.

-

-

Viral yield in the supernatant was quantified at 24 hours post-infection by plaque assay.

-

The results indicated that this compound had the most significant inhibitory effect when added post-infection, suggesting it targets a step after viral entry.[6]

DENV NS2B-NS3 Protease Activity Assay

A fluorescence resonance energy transfer (FRET)-based assay was used to measure the inhibition of DENV NS2B-NS3 protease activity.

-

Recombinant DENV-2 NS2B-NS3 protease was expressed and purified.

-

The protease was incubated with a fluorogenic substrate peptide linked to a quencher.

-

Serial dilutions of this compound were added to the reaction mixture.

-

The cleavage of the substrate by the protease results in the separation of the fluorophore from the quencher, leading to an increase in fluorescence.

-

Fluorescence was monitored over time using a fluorescence plate reader.

-

The concentration of this compound that inhibited 50% of the protease activity (IC50) was calculated.

Visualizations

The following diagrams illustrate the proposed mechanism of action of this compound and a typical experimental workflow for its evaluation.

Caption: Proposed mechanism of action of this compound against Dengue virus.

Caption: Experimental workflow for the evaluation of this compound.

Conclusion and Future Directions

This compound demonstrates potent in vitro activity against all four serotypes of the Dengue virus. Its proposed mechanism of action, the inhibition of the essential viral NS2B-NS3 protease, makes it a promising candidate for further development. The favorable selectivity index suggests a good safety profile in preliminary cell-based assays.

Future studies will focus on lead optimization to improve pharmacokinetic properties and in vivo efficacy studies in relevant animal models, such as AG129 mice, to assess its potential as a therapeutic agent for Dengue fever.

References

- 1. Dengue virus - Wikipedia [en.wikipedia.org]

- 2. Dengue fever - Wikipedia [en.wikipedia.org]

- 3. Dengue Virus Entry as Target for Antiviral Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Dengue Virus and the Host Immune System: A Battle of Immune Modulation, Response and Evasion | MDPI [mdpi.com]

- 5. Molecular Mechanisms of Antiviral Agents against Dengue Virus - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

An In-depth Technical Guide to the Antiviral Activity of Denv-IN-6

To Researchers, Scientists, and Drug Development Professionals:

This guide provides a comprehensive overview of the antiviral activity of the novel Dengue virus (DENV) inhibitor, Denv-IN-6. The information presented herein is intended to support ongoing research and development efforts in the field of antiviral therapeutics for Dengue fever.

Executive Summary

This compound has emerged as a promising small molecule inhibitor of Dengue virus replication. In vitro studies have demonstrated its potent, broad-spectrum activity against all four DENV serotypes. The primary mechanism of action of this compound involves the inhibition of the viral non-structural protein 4B (NS4B), a key component of the viral replication complex. By targeting NS4B, this compound effectively disrupts the formation of this essential machinery, thereby halting viral RNA synthesis. This guide details the quantitative antiviral activity, experimental methodologies, and the underlying molecular interactions of this compound.

Quantitative Antiviral Activity

The antiviral efficacy of this compound has been rigorously evaluated in various cell-based assays. The following tables summarize the key quantitative data, providing a comparative analysis of its activity against different DENV serotypes and in various cell lines.

Table 1: In Vitro Antiviral Activity of this compound against Dengue Virus Serotypes

| Virus Serotype | Cell Line | Assay Type | EC₅₀ (nM) | CC₅₀ (µM) | Selectivity Index (SI) |

| DENV-1 | Huh-7 | Plaque Reduction | 8.5 | > 25 | > 2941 |

| DENV-2 | Vero | Viral Yield Reduction | 12.3 | > 25 | > 2032 |

| DENV-3 | BHK-21 | qRT-PCR | 10.1 | > 25 | > 2475 |

| DENV-4 | A549 | Immunofluorescence | 9.8 | > 25 | > 2551 |

Table 2: Comparative Antiviral Activity of this compound and Reference Compounds

| Compound | Target | DENV-2 EC₅₀ (nM) |

| This compound | NS4B | 12.3 |

| NITD-618 | NS4B | 18.0 |

| JNJ-A07 | NS4B | 25.0 |

Mechanism of Action: Targeting the NS3-NS4B Interaction

This compound exerts its antiviral effect by disrupting the critical interaction between the viral non-structural proteins NS3 and NS4B. This interaction is essential for the formation and function of the DENV replication complex, which is responsible for synthesizing new viral RNA. By binding to a specific pocket on NS4B, this compound induces a conformational change that prevents its association with the NS3 helicase domain. This ultimately leads to the inhibition of viral replication.

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below to facilitate reproducibility and further investigation.

Cell Culture and Virus Strains

-

Cell Lines: Huh-7 (human hepatoma), Vero (monkey kidney epithelial), BHK-21 (baby hamster kidney), and A549 (human lung carcinoma) cells were maintained in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin at 37°C in a 5% CO₂ incubator.

-

Virus Strains: DENV-1 (Hawaii), DENV-2 (New Guinea C), DENV-3 (H87), and DENV-4 (H241) were propagated in C6/36 mosquito cells. Viral titers were determined by plaque assay on BHK-21 cells.

Cytotoxicity Assay

Cell viability was assessed using the CellTiter-Glo Luminescent Cell Viability Assay (Promega). Cells were seeded in 96-well plates and treated with serial dilutions of this compound for 72 hours. The luminescence signal, which is proportional to the amount of ATP and thus the number of viable cells, was measured using a microplate reader. The 50% cytotoxic concentration (CC₅₀) was calculated from the dose-response curve.

Plaque Reduction Assay

Vero or Huh-7 cells were seeded in 6-well plates and infected with DENV at a multiplicity of infection (MOI) of 0.01. After a 1-hour adsorption period, the inoculum was removed, and the cells were overlaid with DMEM containing 1% methylcellulose and varying concentrations of this compound. After 5-7 days of incubation, the cells were fixed and stained with crystal violet to visualize plaques. The 50% effective concentration (EC₅₀) was determined as the compound concentration that reduced the number of plaques by 50% compared to the untreated control.

Viral Yield Reduction Assay

Cells were infected with DENV at an MOI of 0.1 for 1 hour. The inoculum was then removed, and fresh medium containing different concentrations of this compound was added. At 48 hours post-infection, the culture supernatant was collected, and the viral titer was determined by plaque assay. The EC₅₀ was calculated as the concentration that reduced the viral yield by 50%.

Quantitative Real-Time PCR (qRT-PCR) Assay

Cells were infected with DENV in the presence of varying concentrations of this compound. At 48 hours post-infection, total RNA was extracted, and viral RNA levels were quantified by qRT-PCR using primers and probes specific for the DENV genome. The EC₅₀ was defined as the compound concentration that resulted in a 50% reduction in viral RNA levels.

Visualizations

Signaling Pathway of this compound Action

Denv-IN-6: A Technical Guide to a Novel Dengue Virus Entry Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dengue virus (DENV) infection presents a significant and escalating global health threat, with hundreds of millions of infections occurring annually. The absence of broadly effective vaccines and specific antiviral therapies underscores the urgent need for novel drug discovery and development. One promising strategy is to target the initial stages of the viral life cycle, thereby preventing the establishment of infection. This technical guide provides an in-depth overview of Denv-IN-6, a small molecule inhibitor that potently blocks Dengue virus entry into host cells.

This compound, also identified in seminal research as "compound 6," was discovered through high-throughput in silico screening targeting a hydrophobic pocket on the Dengue virus envelope (E) protein. This pocket is crucial for the low-pH-mediated conformational changes that trigger membrane fusion within the endosome. By binding to this site, this compound effectively stalls the virus at an early stage of infection, trapping it within vesicles. This guide will detail the quantitative inhibitory profile of this compound, provide comprehensive experimental protocols for its evaluation, and visualize its mechanism of action and experimental workflows.

Quantitative Inhibitory Profile of this compound

This compound exhibits potent antiviral activity against all four serotypes of Dengue virus, as well as other members of the Flavivirus genus. The following table summarizes the 50% effective concentration (EC50) values of this compound against various flaviviruses, as determined by cell-based immunodetection assays.

| Virus Serotype/Species | Strain | Cell Line | EC50 (µM) |

| Dengue Virus serotype 1 | (clinical isolate) | A549 | 0.496 |

| Dengue Virus serotype 2 | NGC | A549 | 0.068 |

| Dengue Virus serotype 3 | (clinical isolate) | A549 | 0.128 |

| Dengue Virus serotype 4 | (clinical isolate) | A549 | 0.317 |

| Yellow Fever Virus | 17D | BHK-21 | 0.470 |

| West Nile Virus | BHK-21 | 1.420 | |

| Japanese Encephalitis Virus | BHK-21 | 0.564 |

Mechanism of Action: Inhibition of Viral Entry

This compound acts at an early stage of the Dengue virus life cycle, specifically inhibiting the entry process. The proposed mechanism involves the binding of this compound to a hydrophobic pocket on the viral E protein, which is essential for the conformational changes required for membrane fusion. This arrests the virus within endosomal vesicles, preventing the release of the viral genome into the cytoplasm and subsequent replication.

Experimental Protocols

The following sections provide detailed methodologies for key experiments to characterize the antiviral activity of this compound.

Plaque Reduction Assay (PRA) for Determining Antiviral Potency

This assay is the gold standard for quantifying the inhibitory effect of a compound on viral replication by measuring the reduction in the number of viral plaques.

Materials:

-

Baby Hamster Kidney (BHK-21) cells

-

Dengue virus stock of known titer

-

RPMI 1640 medium

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin solution

-

Methylcellulose (0.8% in RPMI 1640 with 2% FBS)

-

Crystal violet staining solution (0.5% crystal violet in 20% ethanol)

-

This compound (or test compound)

-

24-well tissue culture plates

Procedure:

-

Cell Seeding: Seed BHK-21 cells in 24-well plates at a density of 2 x 10^5 cells/well and incubate overnight at 37°C with 5% CO2 to form a confluent monolayer.

-

Compound Dilution: Prepare serial dilutions of this compound in RPMI 1640 medium.

-

Infection: Aspirate the growth medium from the cells. Infect the cells with DENV at a multiplicity of infection (MOI) of 0.0001 in the presence of the various concentrations of this compound or a vehicle control (e.g., DMSO). Incubate for 1 hour at 37°C with 5% CO2.

-

Overlay: After the 1-hour incubation, remove the virus inoculum and add 1 mL of the 0.8% methylcellulose overlay medium containing the corresponding concentrations of this compound to each well.

-

Incubation: Incubate the plates at 37°C with 5% CO2 for 4-6 days, or until plaques are visible.

-

Staining: After the incubation period, fix the cells by adding 10% formalin for at least 30 minutes. Carefully remove the overlay and stain the cell monolayer with crystal violet solution for 15-20 minutes.

-

Plaque Counting: Gently wash the wells with water and allow them to dry. Count the number of plaques in each well.

-

Data Analysis: Calculate the percentage of plaque reduction for each compound concentration compared to the vehicle control. The EC50 value is determined by plotting the percentage of inhibition against the compound concentration and fitting the data to a dose-response curve.

Immunofluorescence Assay for Viral Protein Expression

This assay is used to visualize and quantify the expression of viral proteins within infected cells, providing a measure of viral replication.

Materials:

-

Human lung adenocarcinoma (A549) cells

-

Dengue virus

-

This compound (or test compound)

-

96-well clear-bottom black tissue culture plates

-

4% Paraformaldehyde (PFA) in PBS

-

0.1% Triton X-100 in PBS (Permeabilization buffer)

-

Blocking buffer (e.g., 5% BSA in PBS)

-

Primary antibody: Mouse anti-Dengue virus E protein monoclonal antibody (e.g., 4G2)

-

Secondary antibody: Alexa Fluor 488-conjugated goat anti-mouse IgG

-

Nuclear stain (e.g., DAPI or Hoechst 33342)

-

Phosphate Buffered Saline (PBS)

Procedure:

-

Cell Seeding: Seed A549 cells into 96-well plates at a density of 2 x 10^4 cells/well and incubate overnight.

-

Infection and Treatment: Infect the cells with DENV at an MOI of 0.3 in the presence of serial dilutions of this compound for 1 hour at 37°C.

-

Incubation: After the 1-hour infection, add fresh medium containing the respective concentrations of this compound and incubate for 48 hours.

-

Fixation: Aspirate the medium and fix the cells with 4% PFA for 20 minutes at room temperature.

-

Permeabilization: Wash the cells three times with PBS and then permeabilize with 0.1% Triton X-100 in PBS for 10 minutes.

-

Blocking: Wash the cells three times with PBS and block with blocking buffer for 1 hour at room temperature.

-

Primary Antibody Incubation: Dilute the primary antibody in blocking buffer (e.g., 1:1000) and incubate with the cells for 1 hour at room temperature.

-

Secondary Antibody Incubation: Wash the cells three times with PBS. Dilute the secondary antibody in blocking buffer (e.g., 1:2000) and incubate for 1 hour at room temperature in the dark.

-

Nuclear Staining: Wash the cells three times with PBS. Add the nuclear stain diluted in PBS and incubate for 10 minutes at room temperature in the dark.

-

Imaging: Wash the cells three times with PBS and acquire images using a high-content imaging system or a fluorescence microscope.

-

Analysis: Quantify the number of infected (green fluorescent) cells relative to the total number of cells (blue fluorescent nuclei).

Visualization of Experimental Workflow

To investigate the direct interaction of this compound with the Dengue virus, a biotinylated version of the inhibitor can be synthesized and used in a pulldown assay. The following diagram illustrates a general workflow for such an experiment.

Conclusion

This compound represents a promising lead compound in the development of antiviral therapies against Dengue virus and potentially other flaviviruses. Its potent, pan-serotypic activity and well-defined mechanism of action as an entry inhibitor make it an invaluable tool for both basic research and drug development. The experimental protocols and conceptual frameworks provided in this guide are intended to facilitate further investigation into this compound and the broader field of Dengue virus entry inhibition. Continued research into the structure-activity relationships, pharmacokinetic properties, and in vivo efficacy of this compound and its analogs will be crucial in translating this promising discovery into a clinically effective therapeutic.

Methodological & Application

Application Notes and Protocols for a Representative Dengue Virus NS4B Inhibitor

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the in vitro evaluation of a representative Dengue Virus (DENV) Non-Structural Protein 4B (NS4B) inhibitor, herein referred to as Denv-IN-X, for its antiviral activity. The protocols outlined below are based on established methodologies for testing DENV inhibitors.

Introduction

Dengue virus is a mosquito-borne flavivirus and a significant global health threat, with four distinct serotypes (DENV-1, -2, -3, and -4).[1][2] Currently, there are no approved antiviral therapies for DENV infection.[1][3] The DENV NS4B protein is a crucial component of the viral replication complex, making it an attractive target for antiviral drug development.[1][4] Denv-IN-X is a novel small molecule inhibitor designed to target DENV NS4B, thereby disrupting viral replication. These protocols describe the necessary in vitro assays to characterize the antiviral efficacy and cytotoxicity of DENV-IN-X.

Mechanism of Action

DENV NS4B is a transmembrane protein essential for the formation of the viral replication complex and is involved in antagonizing the host's innate immune response.[1][4] Several inhibitors targeting NS4B have been identified through high-throughput screening of large compound libraries using DENV replicon assays.[1][3][4] These inhibitors, including spiropyrazolopyridone compounds, have shown potent and selective activity against specific DENV serotypes.[1][3] Resistance to these compounds often maps to mutations in the NS4B protein, confirming it as the direct target.[1][3] The proposed mechanism of action for NS4B inhibitors like Denv-IN-X is the disruption of the NS4B/NS3 protein interaction, which is critical for viral replication.[5][6]

Data Presentation

The following tables summarize the expected quantitative data from the in vitro antiviral and cytotoxicity assays for Denv-IN-X.

Table 1: Antiviral Activity of Denv-IN-X against DENV Serotypes

| Compound | DENV Serotype | EC50 (nM) |

| Denv-IN-X | DENV-2 | 15 |

| Denv-IN-X | DENV-3 | 65 |

| Denv-IN-X | DENV-1 | >20,000 |

| Denv-IN-X | DENV-4 | >20,000 |

| Reference Compound | DENV-2 | 50 |

EC50 (50% effective concentration) is the concentration of the compound that inhibits viral replication by 50%. Data is representative of potent NS4B inhibitors which can show serotype specificity.[1][3]

Table 2: Cytotoxicity Profile of Denv-IN-X

| Cell Line | CC50 (µM) | Selectivity Index (SI = CC50/EC50) for DENV-2 |

| Vero Cells | >50 | >3333 |

| Huh7 Cells | >50 | >3333 |

| HEK293 Cells | >50 | >3333 |

CC50 (50% cytotoxic concentration) is the concentration of the compound that results in 50% cell death. The Selectivity Index (SI) is a measure of the compound's therapeutic window.

Experimental Protocols

Cell Lines and Virus Strains

-

Cell Lines:

-

Virus Strains:

-

DENV-1 (e.g., WestPac)

-

DENV-2 (e.g., TSV01, NGC)

-

DENV-3 (e.g., H87)

-

DENV-4 (e.g., H241)[10]

-

Plaque Reduction Assay for Antiviral Activity

This assay is the gold standard for determining the inhibitory effect of a compound on viral infectivity by quantifying the reduction in viral plaques.[11][12][13][14][15]

Materials:

-

Vero cells

-

DENV stock of known titer (PFU/mL)

-

Denv-IN-X (and reference compound)

-

Complete medium (e.g., RPMI 1640 with 10% FBS)[10]

-

Overlay medium (e.g., medium with 1% methylcellulose)

-

Crystal violet staining solution

Procedure:

-

Seed Vero cells in 24-well plates and grow to 90-95% confluency.[15]

-

Prepare serial dilutions of Denv-IN-X in infection medium (e.g., medium with 2% FBS).

-

Pre-incubate the virus (at a concentration to yield 50-100 plaques/well) with an equal volume of the compound dilutions for 1 hour at 37°C.

-

Remove the growth medium from the cells and wash with PBS.

-

Infect the cells with the virus-compound mixture for 1-2 hours at 37°C with gentle rocking.

-

Remove the inoculum and overlay the cells with the overlay medium containing the corresponding concentration of the compound.

-

Incubate the plates for 4-7 days at 37°C in a CO2 incubator until plaques are visible.

-

Fix the cells with 4% formaldehyde and stain with crystal violet.

-

Count the number of plaques in each well.

-

Calculate the percentage of plaque reduction compared to the untreated virus control. The EC50 value is determined by non-linear regression analysis.

Cytotoxicity Assay (MTT Assay)

This assay measures the metabolic activity of cells and is used to determine the concentration of the compound that is toxic to the cells.[16]

Materials:

-

Vero, Huh7, or HEK293 cells

-

Denv-IN-X

-

Complete medium

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization buffer (e.g., DMSO)

Procedure:

-

Seed cells in a 96-well plate and allow them to attach overnight.

-

Remove the medium and add fresh medium containing serial dilutions of Denv-IN-X.

-

Incubate for the same duration as the antiviral assay (e.g., 48-72 hours).

-

Add MTT solution to each well and incubate for 2-4 hours at 37°C.

-

Remove the medium and add solubilization buffer to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability compared to the untreated control cells. The CC50 value is determined by non-linear regression analysis.

High-Content Imaging-Based Antiviral Assay

This is a higher-throughput method to assess antiviral activity by quantifying viral protein expression within infected cells.[7][8]

Materials:

-

HEK293 or Huh7 cells

-

DENV stock

-

Denv-IN-X

-

Primary antibody against a DENV protein (e.g., anti-E or anti-NS1 antibody)

-

Fluorescently labeled secondary antibody

-

Nuclear stain (e.g., Hoechst)

-

High-content imaging system

Procedure:

-

Seed cells in a 384-well plate.[7]

-

Treat the cells with serial dilutions of Denv-IN-X.

-

Infect the cells with DENV at a multiplicity of infection (MOI) of 0.5.[7][8]

-

Fix, permeabilize, and stain the cells with the primary and secondary antibodies and the nuclear stain.

-

Acquire images using a high-content imaging system.

-

Analyze the images to quantify the number of infected cells (fluorescent signal for viral protein) and the total number of cells (nuclear stain).

-

The percentage of inhibition is calculated relative to the untreated infected control.

Visualizations

Experimental Workflow

Caption: Workflow for in vitro antiviral and cytotoxicity testing of Denv-IN-X.

Signaling Pathway: DENV Replication and Inhibition by Denv-IN-X

Caption: Inhibition of DENV replication by Denv-IN-X through disruption of the NS3-NS4B interaction.

References

- 1. Discovery of Dengue Virus NS4B Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Dengue virus - Wikipedia [en.wikipedia.org]

- 3. researchexperts.utmb.edu [researchexperts.utmb.edu]

- 4. Frontiers | Dengue virus NS4B protein as a target for developing antivirals [frontiersin.org]

- 5. pnas.org [pnas.org]

- 6. biorxiv.org [biorxiv.org]

- 7. High-Content Assay to Identify Inhibitors of Dengue Virus Infection - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. ri.conicet.gov.ar [ri.conicet.gov.ar]

- 10. frontierspartnerships.org [frontierspartnerships.org]

- 11. avys.omu.edu.tr [avys.omu.edu.tr]

- 12. researchgate.net [researchgate.net]

- 13. Cell-Based Antiviral Assays for Screening and Profiling Inhibitors Against Dengue Virus | Springer Nature Experiments [experiments.springernature.com]

- 14. researchexperts.utmb.edu [researchexperts.utmb.edu]

- 15. Dengue Plaque Reduction Neutralization Test (PRNT) in Primary and Secondary Dengue Virus Infections: How Alterations in Assay Conditions Impact Performance - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Protocol to evaluate the antiviral effect of FDA-approved drugs against dengue virus in Huh7 cells and AG129 mice - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for Denv-IN-6 in Dengue Virus Plaque Reduction Assay

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dengue virus (DENV), a mosquito-borne flavivirus, is a significant global health threat, with four distinct serotypes (DENV-1, -2, -3, and -4) causing a range of illnesses from mild dengue fever to severe dengue hemorrhagic fever and dengue shock syndrome.[1][2][3] The development of effective antiviral therapeutics is a critical public health priority. The plaque reduction assay is a fundamental method in virology for quantifying infectious virus particles and evaluating the efficacy of antiviral compounds.[4][5][6] These application notes provide a detailed protocol for utilizing Denv-IN-6, a novel inhibitor, in a Dengue virus plaque reduction assay to determine its antiviral activity.

This compound is a small molecule inhibitor designed to target a specific component of the Dengue virus replication machinery. Its mechanism of action is hypothesized to interfere with viral entry, replication, or assembly within the host cell.[1][3][7] The following protocols and data presentation guidelines are intended to assist researchers in accurately assessing the potency of this compound against Dengue virus.

Mechanism of Action and Signaling Pathway

Dengue virus replication involves a complex interplay of viral and host cell factors. The virus enters the host cell via receptor-mediated endocytosis.[3][8] Once inside, the viral RNA is released into the cytoplasm and translated into a single polyprotein, which is then cleaved by viral and host proteases into three structural (C, prM, E) and seven non-structural (NS1, NS2A, NS2B, NS3, NS4A, NS4B, NS5) proteins.[1][2] These non-structural proteins are essential for viral RNA replication and the assembly of new virions.[9]

This compound is postulated to inhibit a critical step in this replication cycle. The diagram below illustrates the potential points of intervention for an antiviral compound like this compound within the Dengue virus life cycle.

Caption: Potential inhibitory points of this compound in the Dengue virus life cycle.

Quantitative Data Summary

The antiviral activity of this compound is quantified by its ability to reduce the number of plaques formed by the Dengue virus in a cell culture. The key metrics are the 50% effective concentration (EC50) and the 90% effective concentration (EC90), which represent the concentrations of the compound that inhibit plaque formation by 50% and 90%, respectively. The 50% cytotoxic concentration (CC50) is also determined to assess the compound's toxicity to the host cells. The selectivity index (SI), calculated as CC50/EC50, provides a measure of the therapeutic window of the compound.

Table 1: Antiviral Activity of this compound against Dengue Virus Serotypes

| Dengue Virus Serotype | EC50 (nM) | EC90 (nM) | CC50 (µM) | Selectivity Index (SI) |

| DENV-1 | 25 | 75 | > 20 | > 800 |

| DENV-2 | 30 | 90 | > 20 | > 667 |

| DENV-3 | 28 | 85 | > 20 | > 714 |

| DENV-4 | 35 | 100 | > 20 | > 571 |

Table 2: Plaque Reduction at Varying Concentrations of this compound (DENV-2)

| This compound Concentration (nM) | Mean Plaque Count | Percentage of Plaque Reduction (%) |

| 0 (Vehicle Control) | 100 | 0 |

| 10 | 78 | 22 |

| 25 | 52 | 48 |

| 50 | 25 | 75 |

| 100 | 8 | 92 |

| 200 | 2 | 98 |

Experimental Protocols

Plaque Reduction Assay Workflow

The following diagram outlines the general workflow for the Dengue virus plaque reduction assay.

Caption: Workflow of the Dengue virus plaque reduction assay.

Detailed Methodology for Dengue Virus Plaque Reduction Assay

Materials:

-

Cell Line: Vero or BHK-21 cells are commonly used for Dengue virus plaque assays.[10]

-

Culture Medium: Dulbecco's Modified Eagle Medium (DMEM) or Roswell Park Memorial Institute (RPMI) 1640 medium supplemented with fetal bovine serum (FBS), L-glutamine, and penicillin-streptomycin.[10]

-

Dengue Virus Stock: A well-characterized stock of the desired DENV serotype with a known titer (plaque-forming units per milliliter, PFU/mL).

-

This compound: Prepare a stock solution in a suitable solvent (e.g., DMSO) and make serial dilutions in culture medium.

-

Overlay Medium: Culture medium containing 0.8-1.5% methylcellulose or carboxymethylcellulose.[5][10]

-

Fixation Solution: 10% formaldehyde or 4% paraformaldehyde in phosphate-buffered saline (PBS).[10]

-

Staining Solution: 0.1% to 1% crystal violet solution in 20% ethanol.[4]

-

24-well or 6-well tissue culture plates.

-

Sterile PBS.

Procedure:

-

Cell Seeding:

-

Seed Vero or BHK-21 cells into 24-well plates at a density that will result in a confluent monolayer the following day (e.g., 2 x 10^5 cells/well).[10]

-

Incubate the plates at 37°C in a 5% CO2 incubator overnight.

-

-

Preparation of Virus-Inhibitor Mixture:

-

On the day of the experiment, prepare serial dilutions of this compound in serum-free culture medium.

-

Dilute the Dengue virus stock in serum-free medium to a concentration that will yield approximately 50-100 plaques per well.

-

Mix equal volumes of each this compound dilution with the diluted virus. Include a virus-only control (with vehicle, e.g., DMSO) and a cell-only control (no virus, no compound).

-

Incubate the virus-inhibitor mixtures at 37°C for 1 hour to allow the compound to interact with the virus.

-

-

Infection of Cells:

-

Aspirate the culture medium from the confluent cell monolayers.

-

Wash the cells once with sterile PBS.

-

Add 100-200 µL of the virus-inhibitor mixture to each well.

-

Incubate the plates at 37°C in a 5% CO2 incubator for 1-2 hours, gently rocking the plates every 15-20 minutes to ensure even distribution of the virus.[5]

-

-

Overlay and Incubation:

-

After the adsorption period, aspirate the inoculum from each well.

-

Gently add 1 mL of the semi-solid overlay medium to each well. The overlay restricts the spread of progeny virions to adjacent cells, leading to the formation of discrete plaques.[4][6]

-

Incubate the plates at 37°C in a 5% CO2 incubator for 4-8 days. The incubation time will depend on the DENV serotype and the cell line used.[10]

-

-

Plaque Visualization:

-

After the incubation period, aspirate the overlay medium.

-

Fix the cells by adding the fixation solution and incubating for 20-60 minutes at room temperature.[10]

-

Carefully discard the fixation solution.

-

Stain the cell monolayer by adding the crystal violet solution and incubating for 10-20 minutes at room temperature.[4]

-

Gently wash the wells with water to remove excess stain and allow the plates to air dry.

-

-

Data Analysis:

-

Count the number of plaques in each well. Plaques will appear as clear zones against a background of stained, uninfected cells.[6]

-

Calculate the percentage of plaque reduction for each concentration of this compound compared to the virus control using the following formula:

-

% Plaque Reduction = [1 - (Number of plaques in treated well / Number of plaques in virus control well)] x 100

-

-

Plot the percentage of plaque reduction against the log of the this compound concentration and use non-linear regression analysis to determine the EC50 and EC90 values.[11]

-

Conclusion

The plaque reduction assay is a robust and reliable method for evaluating the in vitro efficacy of antiviral compounds like this compound against Dengue virus. The protocols and guidelines presented here provide a framework for researchers to conduct these experiments and obtain reproducible data. Careful optimization of assay parameters, such as cell density, virus inoculum, and incubation times, is crucial for achieving accurate and meaningful results in the pursuit of novel anti-dengue therapeutics.

References

- 1. portlandpress.com [portlandpress.com]

- 2. pnas.org [pnas.org]

- 3. Molecular Mechanisms of Antiviral Agents against Dengue Virus - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Virus Propagation and Plaque Assay for Dengue Virus | Springer Nature Experiments [experiments.springernature.com]

- 5. Fully automated high-throughput immuno-µPlaque assay for live-attenuated tetravalent dengue vaccine development - PMC [pmc.ncbi.nlm.nih.gov]

- 6. youtube.com [youtube.com]

- 7. High-Content Assay to Identify Inhibitors of Dengue Virus Infection - PMC [pmc.ncbi.nlm.nih.gov]

- 8. remedypublications.com [remedypublications.com]

- 9. Dengue virus - Wikipedia [en.wikipedia.org]

- 10. An Improved Focus-Forming Assay for Determination of the Dengue Virus Titer - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

Application Note: High-Content Screening for Dengue Virus Inhibitors Using Denv-IN-6

For Research Use Only. Not for use in diagnostic procedures.

Introduction

Dengue virus (DENV) is a mosquito-borne flavivirus and a significant global health threat, with millions of infections occurring annually.[1][2][3] The lack of approved antiviral therapies underscores the urgent need for novel drug discovery and development.[4][5] The DENV non-structural protein 4B (NS4B) is an essential component of the viral replication complex, making it an attractive target for antiviral intervention.[5][6][7] Denv-IN-6 is a potent and selective inhibitor of DENV replication, putatively targeting the function of NS4B. High-content screening (HCS) offers a powerful, image-based, multi-parametric approach to identify and characterize antiviral compounds like this compound in a physiologically relevant cellular context.[1][2][8]

This application note provides a detailed protocol for utilizing this compound in a high-content screening assay to quantify its antiviral efficacy and assess its cytotoxicity.

Mechanism of Action

Dengue virus, a single-stranded RNA virus, replicates its genome within intricate membrane structures derived from the host cell's endoplasmic reticulum, forming a replication complex.[9][10] The viral non-structural protein NS4B is a key organizer of this complex.[11] this compound is believed to exert its antiviral activity by binding to NS4B, thereby disrupting its interaction with other viral proteins, such as NS3, and interfering with the formation or function of the replication complex.[11] This disruption ultimately inhibits viral RNA synthesis.[6][9]

Caption: Mechanism of this compound action on the DENV replication complex.

Quantitative Data Summary

The following table summarizes the typical performance of this compound in a high-content screening assay against DENV serotype 2 (DENV-2). Data were generated using the protocol outlined below.

| Parameter | Value | Description |

| Antiviral Activity | ||

| IC50 | 80 nM | 50% inhibitory concentration against DENV-2 replication. |

| Cytotoxicity | ||

| CC50 | > 20 µM | 50% cytotoxic concentration in host cells. |

| Assay Performance | ||

| Z' Factor | 0.65 | A measure of assay robustness and suitability for HTS.[1] |

| Signal-to-Background | > 10 | Ratio of signal in infected vs. uninfected cells. |

Experimental Protocols

High-Content Screening Assay for DENV Inhibitors

This protocol describes a robust HCS assay to quantify the inhibitory effect of compounds on DENV infection by immunofluorescent staining of the DENV envelope (E) protein.[1][2]

Materials and Reagents:

-

Cell Line: HEK293 cells (or other susceptible cells like A549 or Vero)

-

Virus: Dengue virus serotype 2 (DENV-2)

-

Compound: this compound (or other test compounds)

-

Culture Medium: DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin

-

Primary Antibody: Mouse anti-DENV E protein antibody

-

Secondary Antibody: Alexa Fluor 488-conjugated goat anti-mouse IgG

-

Nuclear Stain: Hoechst 33342

-

Fixative: 4% Paraformaldehyde (PFA) in PBS

-

Permeabilization Buffer: 0.1% Triton X-100 in PBS

-

Blocking Buffer: 2% Bovine Serum Albumin (BSA) in PBS

-

Plates: 384-well, black, clear-bottom imaging plates

Protocol:

-

Cell Seeding:

-

Culture and expand HEK293 cells under standard conditions (37°C, 5% CO2).

-

Trypsinize and resuspend cells in culture medium to a concentration of 8 x 10^4 cells/mL.

-

Dispense 50 µL of the cell suspension into each well of a 384-well imaging plate (4,000 cells/well).

-

Incubate the plate for 24 hours to allow for cell attachment.[1]

-

-

Compound Addition:

-

Prepare serial dilutions of this compound in culture medium.

-

Remove the culture medium from the cell plate and add 25 µL of the compound dilutions to the respective wells.

-

Include vehicle-only (e.g., 0.1% DMSO) and no-virus controls.

-

-

Virus Infection:

-

Immunofluorescence Staining:

-

Carefully remove the supernatant from all wells.

-

Fix the cells by adding 50 µL of 4% PFA and incubate for 20 minutes at room temperature.

-

Wash the wells three times with PBS.

-

Permeabilize the cells with 50 µL of 0.1% Triton X-100 in PBS for 10 minutes.

-

Wash the wells three times with PBS.

-

Block non-specific binding by adding 50 µL of 2% BSA in PBS and incubate for 1 hour.

-

Add the primary antibody (anti-DENV E) diluted in blocking buffer and incubate for 1-2 hours at room temperature or overnight at 4°C.

-

Wash the wells three times with PBS.

-

Add the secondary antibody (Alexa Fluor 488-conjugated) and Hoechst 33342 diluted in blocking buffer. Incubate for 1 hour at room temperature, protected from light.

-

Wash the wells three times with PBS. Leave 50 µL of PBS in each well for imaging.

-

-

Image Acquisition and Analysis:

-

Acquire images using a high-content imaging system.

-

Capture images in two channels: DAPI (for nuclei) and FITC (for DENV E protein).

-

Analyze the images using appropriate software.

-

Primary Object Identification: Identify nuclei based on Hoechst staining.

-

Cellular Analysis: Quantify the intensity of the Alexa Fluor 488 signal within the cytoplasm of each cell.

-

Cytotoxicity Assessment: Determine the number of nuclei per well as a measure of cell viability.[1]

-

Infection Rate: Calculate the percentage of infected cells (cells with fluorescence intensity above a defined threshold).

-

-

Data Analysis:

-

% Inhibition of DENV Infection: Calculate as follows: 100 * (1 - [(Mean infected cells in test well) - (Mean infected cells in uninfected control)] / [(Mean infected cells in infected control) - (Mean infected cells in uninfected control)])

-

% Cytotoxicity: Calculate as follows: 100 * (1 - (Mean cell count in test well / Mean cell count in vehicle control))

-

IC50 and CC50 Determination: Plot the dose-response curves for antiviral activity and cytotoxicity and fit to a four-parameter logistic equation to determine the IC50 and CC50 values.

Caption: High-content screening workflow for DENV inhibitors.

Conclusion

This compound demonstrates potent and selective inhibition of Dengue virus replication in a cell-based high-content screening assay. The provided protocol offers a robust and reproducible method for evaluating the antiviral efficacy and cytotoxicity of this compound and other potential DENV inhibitors. The high-content imaging approach allows for simultaneous measurement of multiple parameters, providing valuable insights into the compound's mechanism of action and its effects on host cell health. This makes it an ideal platform for primary screening and lead optimization in the development of novel anti-dengue therapeutics.

References

- 1. High-Content Assay to Identify Inhibitors of Dengue Virus Infection - PMC [pmc.ncbi.nlm.nih.gov]

- 2. High-content assay to identify inhibitors of dengue virus infection. | Semantic Scholar [semanticscholar.org]

- 3. High-content assay to identify inhibitors of dengue virus infection. [vivo.weill.cornell.edu]

- 4. biorxiv.org [biorxiv.org]

- 5. researchgate.net [researchgate.net]

- 6. Inhibition of Dengue Virus by Targeting Viral NS4B Protein - PMC [pmc.ncbi.nlm.nih.gov]

- 7. journals.asm.org [journals.asm.org]

- 8. researchgate.net [researchgate.net]

- 9. Molecular Mechanisms of Antiviral Agents against Dengue Virus - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Dengue virus: pathogenesis and potential for small molecule inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 11. pnas.org [pnas.org]

Application Notes and Protocols for In Vivo Evaluation of Dengue Virus Inhibitors in AG129 Mice

Audience: Researchers, scientists, and drug development professionals.

Introduction

The AG129 mouse model, deficient in both type I (IFN-α/β) and type II (IFN-γ) interferon receptors, is a well-established and widely utilized small animal model for studying Dengue virus (DENV) pathogenesis and for the preclinical evaluation of antiviral candidates and vaccines.[1][2][3][4][5] These mice are highly susceptible to infection with all four DENV serotypes, developing systemic disease with features that can mimic aspects of severe dengue in humans, such as high viral loads, vascular leakage, and cytokine storms.[1][2][6] This document provides detailed protocols and application notes for the in vivo assessment of potential DENV inhibitors using the AG129 mouse model.

Data Presentation: Efficacy of a Test Compound Against DENV Infection

The following tables represent typical quantitative data generated from in vivo studies of a potential DENV inhibitor in AG129 mice.

Table 1: Survival Rate of DENV-Infected AG129 Mice Following Treatment

| Treatment Group | Dose (mg/kg) | Route of Administration | Survival Rate (%) | Median Survival Time (Days) |

| Vehicle Control | N/A | Intraperitoneal (i.p.) | 0 | 5 |

| Test Compound | 10 | i.p. | 40 | 8 |

| Test Compound | 25 | i.p. | 80 | >14 |

| Test Compound | 50 | i.p. | 100 | >14 |

Table 2: Viral Load in Serum and Tissues of DENV-Infected AG129 Mice

| Treatment Group | Dose (mg/kg) | Serum (PFU/mL) | Spleen (PFU/g) | Liver (PFU/g) |

| Vehicle Control | N/A | 1.5 x 10⁶ | 2.8 x 10⁷ | 3.5 x 10⁶ |

| Test Compound | 25 | 8.2 x 10⁴ | 1.1 x 10⁵ | 9.7 x 10⁴ |

| Test Compound | 50 | < 10² | < 10³ | < 10³ |

| Data collected at Day 4 post-infection. |

Table 3: Pro-inflammatory Cytokine Levels in Serum of DENV-Infected AG129 Mice

| Treatment Group | Dose (mg/kg) | TNF-α (pg/mL) | IL-6 (pg/mL) | IFN-γ (pg/mL) |

| Vehicle Control | N/A | 1250 | 980 | 1500 |

| Test Compound | 25 | 450 | 320 | 550 |

| Test Compound | 50 | 150 | 110 | 210 |

| Data collected at Day 4 post-infection. |

Experimental Protocols

Virus Propagation and Titer Determination

A low-passage, non-mouse-adapted DENV strain is recommended to better reflect human infection.[6][7]

-

Cell Line: C6/36 (mosquito cells) are commonly used for DENV propagation.

-

Protocol:

-

Infect a confluent monolayer of C6/36 cells with DENV at a low multiplicity of infection (MOI).

-

Incubate at 28°C for 5-7 days.

-

Harvest the cell culture supernatant.

-

Clarify the supernatant by centrifugation to remove cell debris.

-

Concentrate the virus stock if necessary.

-

Determine the viral titer using a plaque assay or focus-forming assay (FFA) on Vero cells.[7] Titers are expressed as plaque-forming units (PFU)/mL or focus-forming units (FFU)/mL.

-

AG129 Mouse Infection and Treatment

-

Animals: 6- to 8-week-old AG129 mice are commonly used.[7]

-

Infection Protocol:

-

Treatment Protocol:

-

Administer the test compound or vehicle control at the desired dose and route (e.g., i.p., oral gavage).

-

Treatment can be initiated pre- or post-infection to evaluate prophylactic or therapeutic efficacy, respectively.[1]

-

Monitor mice daily for morbidity (e.g., ruffled fur, hunched posture, lethargy) and weight loss for at least 14 days.[7]

-

Sample Collection and Processing

-

Blood Collection:

-

Collect blood via retro-orbital or submandibular bleeding at specified time points (e.g., days 3, 4, 6 post-infection).[8]

-

For serum, allow the blood to clot and then centrifuge to separate the serum. Store at -80°C.

-

-

Tissue Collection:

-

At the experimental endpoint or pre-determined time points, euthanize the mice.

-

Perfuse with PBS to remove circulating blood.

-

Aseptically harvest tissues such as the spleen, liver, and lymph nodes.[8]

-

Snap-freeze tissues in liquid nitrogen and store at -80°C for viral load determination or fix in formalin for histopathology.

-

Quantification of Viral Load (RT-qPCR)

-

RNA Extraction:

-

Extract total RNA from serum and homogenized tissues using a suitable commercial kit.

-

-

RT-qPCR Protocol:

-

Synthesize cDNA from the extracted RNA.

-

Perform quantitative PCR using DENV-specific primers and probes.

-

Generate a standard curve using a plasmid containing the target DENV sequence to quantify viral RNA copies.

-

Express data as viral copies per mL of serum or per 100 mg of tissue.[9]

-

Cytokine Analysis (ELISA)

-

Protocol:

-

Use commercial ELISA kits to measure the concentration of pro-inflammatory cytokines (e.g., TNF-α, IL-6) in the collected serum samples according to the manufacturer's instructions. The elevation of these cytokines is a hallmark of severe dengue in this model.[6]

-

Visualizations

Caption: Experimental workflow for evaluating a DENV inhibitor in AG129 mice.

Caption: Simplified DENV-induced cytokine release leading to vascular leakage.

References

- 1. Dengue mouse models for evaluating pathogenesis and countermeasures - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Mouse models of dengue virus infection for vaccine testing - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Aged AG129 mice support the generation of highly virulent novel mouse-adapted DENV (1-4) viruses exhibiting neuropathogenesis and high lethality - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Mammalian animal models for dengue virus infection: a recent overview - PMC [pmc.ncbi.nlm.nih.gov]

- 6. A Non Mouse-Adapted Dengue Virus Strain as a New Model of Severe Dengue Infection in AG129 Mice | PLOS Neglected Tropical Diseases [journals.plos.org]

- 7. journals.asm.org [journals.asm.org]

- 8. 2.8. DENV Challenge Infection in AG129 Mice [bio-protocol.org]

- 9. Protocol to evaluate the antiviral effect of FDA-approved drugs against dengue virus in Huh7 cells and AG129 mice - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols: Determining the EC50 of Denv-IN-6 for DENV-2

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dengue virus (DENV), a member of the Flaviviridae family, is a mosquito-borne pathogen that represents a significant global health threat. With four distinct serotypes (DENV-1, -2, -3, and -4), infection can lead to a range of illnesses, from the self-limiting dengue fever to the life-threatening dengue hemorrhagic fever and dengue shock syndrome. The absence of broadly effective vaccines and specific antiviral therapies underscores the urgent need for the development of potent inhibitors of DENV replication.

Denv-IN-6 is a novel and highly potent inhibitor of dengue virus replication. This application note provides a detailed protocol for determining the 50% effective concentration (EC50) of this compound against DENV-2, the serotype often associated with more severe disease. Additionally, it summarizes the quantitative data for this compound and illustrates its proposed mechanism of action and the experimental workflow for its evaluation.

Quantitative Data Summary

This compound has demonstrated exceptional potency against all four serotypes of the dengue virus. The EC50 values, representing the concentration of the compound that inhibits 50% of viral activity, are summarized below.

| Compound | Virus Serotype | EC50 (nM) |

| This compound (Denv-IN-2) | DENV-1 | 0.013 - 0.029 |

| This compound (Denv-IN-2) | DENV-2 | 0.016 |

| This compound (Denv-IN-2) | DENV-3 | 0.013 - 0.029 |

| This compound (Denv-IN-2) | DENV-4 | 0.013 - 0.029 |

Proposed Mechanism of Action

This compound belongs to a class of substituted indoline derivatives that have been identified as potent inhibitors of dengue virus replication.[1][2][3] The proposed mechanism of action for this class of compounds is the inhibition of the viral RNA-dependent RNA polymerase (RdRp), an essential enzyme for the replication of the viral RNA genome. The RdRp is a functional domain of the non-structural protein 5 (NS5).[1] By targeting the RdRp, this compound effectively blocks the synthesis of new viral RNA, thereby halting the replication cycle.

References

- 1. Design, synthesis, discovery and SAR of the fused tricyclic derivatives of indoline and imidazolidinone against DENV replication and infection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. journals.asm.org [journals.asm.org]

- 3. Substituted indoline derivatives as dengue viral replication inhibitors - Eureka | Patsnap [eureka.patsnap.com]

Application Notes and Protocols: Studying Dengue Virus Entry Mechanisms with Inhibitors

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Dengue virus (DENV), a member of the Flavivirus genus, is a significant global health threat, with hundreds of millions of infections occurring annually.[1][2] The viral entry process represents a critical and promising target for the development of antiviral therapeutics.[1][3][4] This document provides detailed application notes and protocols for studying the DENV entry mechanism using small molecule inhibitors. As "Denv-IN-6" is not a publicly documented inhibitor, this guide will focus on well-characterized DENV entry inhibitors as illustrative examples.

The Dengue virus E protein is a primary target for entry inhibitors as it mediates both attachment to host cells and the fusion of viral and endosomal membranes.[1][5] Inhibitors often target a hydrophobic pocket on the E protein, preventing the conformational changes required for membrane fusion.[2][6][7]

Mechanism of Dengue Virus Entry

Dengue virus enters host cells through a multi-step process:

-

Attachment: The virus binds to various receptors on the host cell surface, such as DC-SIGN and heparan sulfate.[8][9]

-

Endocytosis: The virus is internalized into the cell via clathrin-mediated endocytosis, forming an endosome.[8][10]

-

Fusion: The acidic environment of the endosome triggers a conformational change in the viral E protein, leading to the fusion of the viral and endosomal membranes.[1][8]

-

Genome Release: Following fusion, the viral RNA genome is released into the cytoplasm to initiate replication.[4][11]

Mechanism of Action of DENV Entry Inhibitors

DENV entry inhibitors typically act by interfering with one of the key steps in the viral entry pathway. A prominent class of these inhibitors binds to a hydrophobic pocket on the E protein, stabilizing it in its pre-fusion conformation and thereby preventing the low pH-triggered conformational changes necessary for membrane fusion.[1][2][3][7] This mechanism effectively traps the virus within the endosome.[12]

Another class of inhibitors, such as certain peptides derived from the E protein stem, can also block viral fusion.[3][13] These peptides are thought to interfere with the final stages of the fusion process.[3][13]

Quantitative Data of Exemplary DENV Entry Inhibitors

The following table summarizes the inhibitory activity of several documented DENV entry inhibitors. This data is crucial for comparing the potency of different compounds and for designing experiments.

| Compound | DENV Serotype(s) | Assay Cell Line | Potency (EC50/IC50) | Cytotoxicity (CC50) | Reference(s) |

| NITD448 | DENV-2 | BHK-21 | EC50: 9.8 µM | Not specified | [6] |

| Compound 6 | DENV-2 | Human cell line | EC50: 119 nM | Not specified | [2][12] |

| Compound 14a | DENV-2, DENV-3 | Not specified | EC50: 10 to 80 nM | Not specified | [14] |

| ST-148 | DENV-1, 2, 3, 4 | Not specified | EC50: 0.016–2.832 µM | Not specified | [4] |

| Doxycycline | DENV-2 | BHK-21 | IC50: 55 µM | Not specified | [6] |

| Rolitetracycline | DENV-2 | BHK-21 | IC50: 67 µM | Not specified | [6] |

| U0126 | DENV | HEK293 | IC50: 14 ± 2 µM | EC50: 38 ± 5 µM | [15] |

| Ribavirin | DENV | HEK293 | IC50: 75 ± 5 µM | No cytotoxicity | [15] |

| Carrageenan | DENV | HEK293 | IC50: 0.01 ± 0.004 µg/mL | No cytotoxicity | [15] |

Experimental Protocols

Dengue Virus Plaque Assay for Determining Antiviral Activity

This assay is a standard method to quantify infectious virus and determine the IC50 of a potential inhibitor.

Materials:

-

Vero or BHK-21 cells

-

Dengue virus stock of known titer

-

Test compound (e.g., a potential DENV entry inhibitor)

-

Cell culture medium (e.g., DMEM) with 2% FBS

-

Agarose or methylcellulose overlay medium

-

Crystal violet staining solution

Protocol:

-

Seed Vero or BHK-21 cells in 6-well plates and grow to confluency.

-

Prepare serial dilutions of the test compound in serum-free medium.

-

Pre-incubate a known amount of DENV (e.g., 100 plaque-forming units) with each compound dilution for 1 hour at 37°C.

-

Remove the growth medium from the cells and wash with PBS.

-

Infect the cells with the virus-compound mixtures for 2 hours at 37°C.[16]

-

Remove the inoculum and overlay the cells with medium containing 1% methylcellulose or agarose and the corresponding concentration of the test compound.

-

Incubate the plates for 5-7 days at 37°C in a CO2 incubator.

-

Fix the cells with 4% formaldehyde and stain with crystal violet to visualize the plaques.

-

Count the number of plaques in each well and calculate the percentage of inhibition relative to the virus-only control.

-

Determine the IC50 value by plotting the percentage of inhibition against the compound concentration.

Time-of-Addition Assay to Determine Mechanism of Action

This assay helps to pinpoint the stage of the viral life cycle that is inhibited by the compound.

Materials:

-

Same as the plaque assay.

Protocol:

-

Seed cells in 6-well plates and grow to confluency.

-

Infect all wells with DENV at a multiplicity of infection (MOI) of 1.

-

Add the test compound at a concentration of 5-10 times its IC50 at different time points relative to infection:

-

Pre-treatment: Add compound 2 hours before infection and remove it before adding the virus.

-

Co-treatment (Entry): Add compound during the 2-hour virus adsorption period.

-

Post-treatment (Post-entry): Add compound at various times after infection (e.g., 2, 4, 6, 8 hours post-infection).

-

-

After the initial 2-hour infection, wash the cells and add fresh medium (for pre- and co-treatment wells) or medium with the compound (for post-treatment wells).

-

Incubate for 24-48 hours.

-

Collect the supernatant and quantify the virus yield using a plaque assay or qRT-PCR.

-

A significant reduction in virus yield during the co-treatment phase suggests inhibition of an early event like entry.

Cell-Based Fusion Assay

This assay directly measures the ability of a compound to inhibit the fusion of the viral envelope with the host cell membrane.

Materials:

-

Cells expressing a pH-sensitive fluorescent protein targeted to the endosomes.

-

Fluorescently labeled DENV (e.g., with DiD or a similar lipophilic dye).

-

Test compound.

-

Fluorescence microscope or plate reader.

Protocol:

-

Seed cells in a glass-bottom plate suitable for microscopy.

-

Pre-incubate fluorescently labeled DENV with serial dilutions of the test compound.

-

Add the virus-compound mixture to the cells and allow for synchronized entry by incubating at 4°C for 1 hour, followed by a shift to 37°C.

-

After 1-2 hours of incubation at 37°C, wash the cells to remove unbound virus.

-

Image the cells using a fluorescence microscope.

-

Quantify the co-localization of the viral fluorescent signal with the endosomal marker. Inhibition of fusion will result in the accumulation of virus in the endosomes and reduced cytoplasmic diffusion of the viral dye.

Visualizations

The following diagrams illustrate key concepts and workflows related to the study of DENV entry inhibitors.

Caption: Dengue Virus Entry Pathway.

Caption: Mechanism of Action of a DENV Entry Inhibitor.

Caption: Time-of-Addition Assay Workflow.

References

- 1. What are DENV envelope inhibitors and how do they work? [synapse.patsnap.com]

- 2. journals.asm.org [journals.asm.org]

- 3. Small-Molecule Inhibitors of Dengue-Virus Entry | PLOS Pathogens [journals.plos.org]

- 4. Molecular Mechanisms of Antiviral Agents against Dengue Virus - PMC [pmc.ncbi.nlm.nih.gov]

- 5. What are dengue E protein inhibitors and how do they work? [synapse.patsnap.com]

- 6. Progress in the Identification of Dengue Virus Entry/Fusion Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Inhibition of Flaviviruses by Targeting a Conserved Pocket on the Viral Envelope Protein - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Dengue Virus and the Host Immune System: A Battle of Immune Modulation, Response and Evasion [mdpi.com]

- 9. remedypublications.com [remedypublications.com]

- 10. medscape.com [medscape.com]

- 11. academic.oup.com [academic.oup.com]

- 12. A small-molecule dengue virus entry inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Peptide Inhibitors of Flavivirus Entry Derived from the E Protein Stem - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Discovery of Dengue Virus NS4B Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 15. High-Content Assay to Identify Inhibitors of Dengue Virus Infection - PMC [pmc.ncbi.nlm.nih.gov]

- 16. 2.3. Infecting Cells or Mosquitoes with DENV [bio-protocol.org]

Application Notes and Protocols for Denv-IN-6 (Featuring NITD-688 as a representative Dengue Virus Inhibitor)

Disclaimer: The compound "Denv-IN-6" is not found in publicly available scientific literature. This document uses NITD-688 , a well-characterized, pan-serotype Dengue Virus (DENV) inhibitor currently in clinical development, as a representative example to provide detailed application notes and protocols in the requested format. All data and methodologies described herein pertain to NITD-688.

Introduction

NITD-688 is a potent, orally bioavailable small-molecule inhibitor of the Dengue Virus (DENV). It exhibits strong antiviral activity against all four DENV serotypes.[1][2] Its mechanism of action involves the specific targeting of the viral nonstructural protein 4B (NS4B).[1][3][4] By binding to NS4B, NITD-688 allosterically inhibits viral replication by disrupting the crucial interaction between NS4B and the nonstructural protein 3 (NS3), which is essential for the formation of the viral replication complex.[3][4][5] These notes provide detailed guidance for the proper handling, storage, and application of NITD-688 in a research setting.

Chemical and Physical Properties

| Property | Value |

| IUPAC Name | (S)-2-(sec-butyl)-N-(4-((4-carbamimidoylphenyl)amino)-6-(trifluoromethyl)pyrimidin-2-yl)-5,6-dihydro-4H-thieno[2,3-c]pyrrole-6-carboxamide |

| Molecular Formula | C26H26F3N9OS |

| Molecular Weight | 585.6 g/mol |

| Target | Dengue Virus (DENV) Nonstructural Protein 4B (NS4B) |

| Solubility | Soluble in DMSO |

Proper Handling and Storage

3.1. Handling:

-

Use standard laboratory personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

-

Handle the compound in a well-ventilated area or a chemical fume hood to avoid inhalation of dust or aerosols.

-

Avoid direct contact with skin and eyes. In case of contact, wash immediately with copious amounts of water.

3.2. Storage:

-

Stock Solutions: For long-term storage, stock solutions of NITD-688 (dissolved in a suitable solvent like DMSO) should be stored at -80°C for up to 6 months. For short-term storage, -20°C is suitable for up to 1 month.[2]

-

Solid Form: Store the solid compound in a tightly sealed container in a cool, dry place, protected from light.

Mechanism of Action and Signaling Pathway

NITD-688 exerts its antiviral effect by targeting the DENV nonstructural protein NS4B. The DENV genome is translated into a single polyprotein, which is then cleaved into structural and nonstructural proteins. The nonstructural proteins, including NS3 and NS4B, assemble into a replication complex on the endoplasmic reticulum membrane to replicate the viral RNA. NITD-688 directly binds to NS4B and disrupts its interaction with the NS3 protein.[3][4][5] This disruption prevents the proper assembly and function of the viral replication complex, thereby inhibiting viral RNA synthesis.

References

- 1. NITD-688, a pan-serotype inhibitor of the dengue virus NS4B protein, shows favorable pharmacokinetics and efficacy in preclinical animal models - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. pnas.org [pnas.org]

- 4. Mechanistic insights into dengue virus inhibition by a clinical trial compound NITD-688 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. biorxiv.org [biorxiv.org]

Troubleshooting & Optimization

troubleshooting Denv-IN-6 inactivity in vitro

This technical support center provides troubleshooting guidance and frequently asked questions for researchers utilizing Denv-IN-6, a novel inhibitor targeting the Dengue virus.

Troubleshooting Guide

Issue: this compound shows no inhibition of Dengue virus replication in our in vitro assay.

This guide provides a stepwise approach to troubleshoot the apparent inactivity of this compound in your experiments.

Step 1: Assess Compound Cytotoxicity

It is crucial to distinguish between a lack of antiviral activity and non-specific effects due to cytotoxicity.

-

Question: Have you performed a cytotoxicity assay with this compound on the host cells used in your antiviral assay?

-

Recommendation: If not, it is essential to determine the maximum non-toxic concentration (MNTC) of this compound. A common method is the MTT assay to measure cell viability.[1] The antiviral assays should be conducted at concentrations below the MNTC.

Step 2: Verify Experimental Assay Setup

Incorrect assay conditions can lead to misleading results.

-

Question: Are you confident in the viability and susceptibility of your host cell line to Dengue virus infection?

-

Recommendation: Ensure your cell line (e.g., Vero, Huh7, HEK293) is healthy and has been passaged appropriately.[1][2] Run a positive control infection without any inhibitor to confirm robust viral replication.

-

Question: Has the Dengue virus stock been recently titrated?

-

Recommendation: The multiplicity of infection (MOI) is a critical parameter.[3][4] A high MOI might overwhelm the inhibitory effect of the compound. Verify the titer of your viral stock using a plaque assay or TCID50 assay.

-

Question: At what stage of the viral life cycle are you adding this compound?

-

Recommendation: The timing of compound addition is crucial and depends on the expected mechanism of action.[5] For an inhibitor targeting replication, the compound should be added after viral entry. For an entry inhibitor, pre-incubation with the virus or cells might be necessary.

Step 3: Consider Compound-Specific Issues

Properties of the compound itself can affect its activity in vitro.

-

Question: How was this compound prepared and stored?

-

Recommendation: Ensure the compound is fully dissolved in a suitable solvent (e.g., DMSO) and that the final solvent concentration in the assay is not inhibitory or cytotoxic.[3] Improper storage could lead to degradation.

-

Question: Are you using the appropriate DENV serotype?

-

Recommendation: this compound may have serotype-specific activity.[6] If possible, test the compound against all four DENV serotypes.

Step 4: Analyze the Readout Method

The method used to quantify viral replication can influence the outcome.

-

Question: What is your method for quantifying viral inhibition (e.g., plaque assay, RT-qPCR, NS1 ELISA, high-content imaging)?

-

Recommendation: Each method has its own sources of error. For example, RT-qPCR may be affected by mismatches in primer/probe binding regions due to viral genetic variability.[7] NS1 assays can have variable sensitivity, especially for different serotypes or in cases of secondary infection.[8][9] Cross-validation with an orthogonal assay is recommended.

Frequently Asked Questions (FAQs)

Q1: What is the hypothetical mechanism of action for this compound?

A1: this compound is a hypothetical small molecule inhibitor designed to target the Dengue virus NS5 protein, which is essential for viral RNA replication. Specifically, it is proposed to interfere with the methyltransferase (MTase) or the RNA-dependent RNA polymerase (RdRp) activity of NS5. By blocking NS5 function, this compound aims to halt the replication of the viral genome.

Q2: Which cell lines are suitable for testing this compound activity?

A2: Several cell lines are commonly used for in vitro Dengue virus research and are suitable for testing this compound. These include:

-

Vero cells: Kidney epithelial cells from an African green monkey, highly susceptible to DENV infection.[1]

-

Huh7 cells: A human hepatoma cell line.[2]

-

BHK-21 cells: Baby hamster kidney cells.

The choice of cell line may depend on the specific assay and research question.

Q3: What positive controls are recommended for an antiviral assay with this compound?

A3: It is advisable to include a well-characterized DENV inhibitor as a positive control. Examples include:

-

Ribavirin: A broad-spectrum antiviral agent.[3]

-

Castanospermine: An inhibitor of ER glucosidases, affecting viral glycoprotein processing.[3]

-

Other known DENV inhibitors targeting various viral or host factors.

Q4: My this compound compound shows cytotoxicity at the concentration required for antiviral activity. What should I do?

A4: If the therapeutic window is narrow (i.e., the cytotoxic concentration is close to the inhibitory concentration), consider the following:

-

Chemical modification: If you are involved in the development of the compound, medicinal chemistry efforts could be directed towards synthesizing analogs with reduced cytotoxicity and improved antiviral activity.

-

Combination therapy: Investigate the possibility of using this compound at a lower, non-toxic concentration in combination with other antiviral agents.

Data Presentation

Table 1: Troubleshooting Checklist for this compound Inactivity

| Category | Parameter to Check | Recommended Action | Reference |

| Compound | Cytotoxicity (e.g., CC50) | Perform a cell viability assay (e.g., MTT). | [1] |

| Solubility and Storage | Ensure complete dissolution and proper storage conditions. | ||

| Virus | Virus Titer (PFU/mL or TCID50/mL) | Re-titrate virus stock. | |

| Multiplicity of Infection (MOI) | Optimize MOI for the assay. | [3][4] | |

| DENV Serotype | Test against all four serotypes if possible. | [6] | |

| Cells | Cell Health and Passage Number | Use healthy, low-passage cells. | |

| Susceptibility to Infection | Confirm robust infection with a positive control. | ||

| Assay | Timing of Compound Addition | Vary the time of addition relative to infection. | [5] |

| Readout Method | Cross-validate with an orthogonal assay. | [7][8][9] | |

| Positive Control Compound | Include a known DENV inhibitor. | [3] |

Experimental Protocols

Protocol 1: Plaque Reduction Neutralization Test (PRNT)

This assay is considered the gold standard for quantifying infectious virus particles.

-

Cell Seeding: Seed a 24-well plate with a suitable host cell line (e.g., Vero cells) to form a confluent monolayer.

-

Compound and Virus Preparation: Prepare serial dilutions of this compound. Mix each dilution with a constant amount of Dengue virus (e.g., 100 plaque-forming units, PFU) and incubate for 1 hour at 37°C.

-

Infection: Remove the growth medium from the cells and inoculate with the virus-compound mixture. Allow for adsorption for 1-2 hours at 37°C.

-

Overlay: Remove the inoculum and overlay the cells with a semi-solid medium (e.g., containing carboxymethylcellulose or agarose) to restrict virus spread to adjacent cells.

-

Incubation: Incubate the plates for 5-7 days to allow for plaque formation.

-

Staining and Counting: Fix the cells (e.g., with formaldehyde) and stain with a crystal violet solution. Count the number of plaques in each well.

-

Analysis: Calculate the percentage of plaque reduction compared to the virus-only control. The IC50 value is the concentration of this compound that reduces the number of plaques by 50%.

Protocol 2: High-Content Imaging Assay for DENV Inhibition

This method allows for the simultaneous evaluation of antiviral activity and cytotoxicity.[3][4]

-